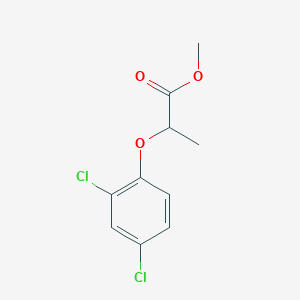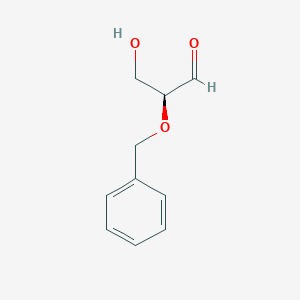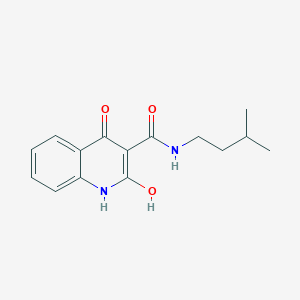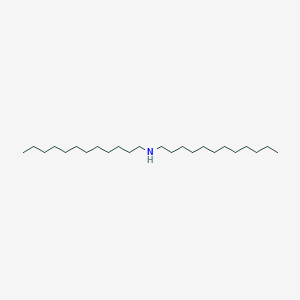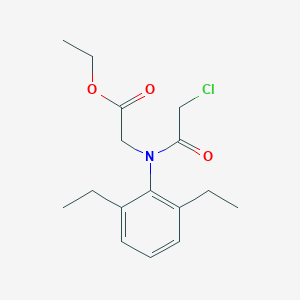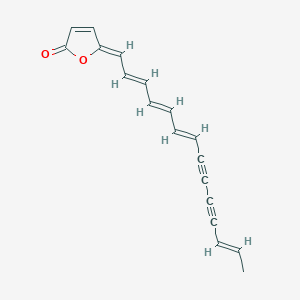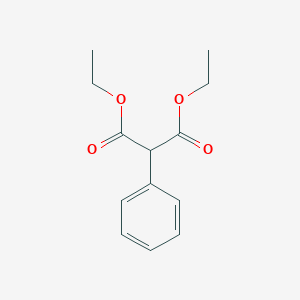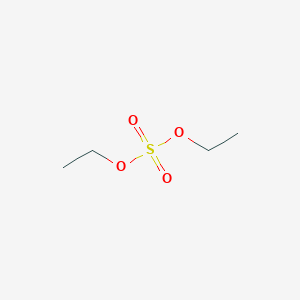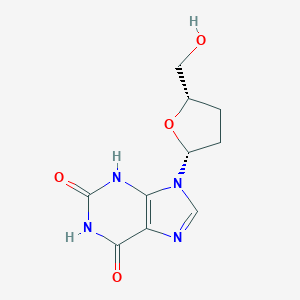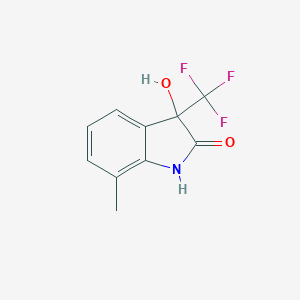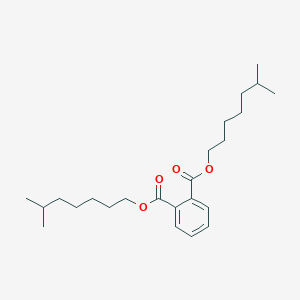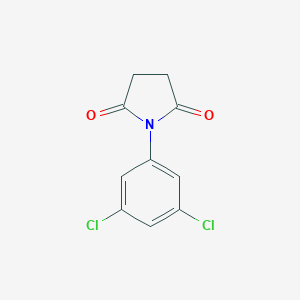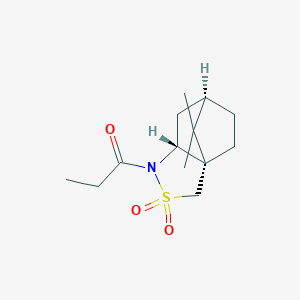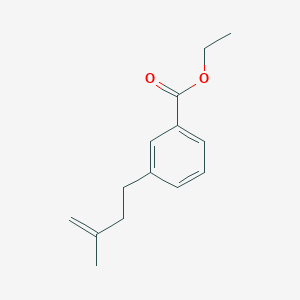
4-(3-Carboethoxyphenyl)-2-methyl-1-butene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Carboethoxyphenyl)-2-methyl-1-butene is an organic compound with the molecular formula C13H16O2 It is characterized by the presence of a carboethoxy group attached to a phenyl ring, which is further connected to a butene chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Carboethoxyphenyl)-2-methyl-1-butene typically involves the reaction of 3-carboethoxybenzaldehyde with a suitable alkylating agent under basic conditions. The reaction proceeds through a series of steps including condensation, reduction, and dehydration to yield the desired product. Common reagents used in this synthesis include sodium hydride (NaH) and methyl iodide (CH3I) in an aprotic solvent such as dimethylformamide (DMF).
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. The product is typically purified through distillation or recrystallization techniques.
化学反应分析
Types of Reactions
4-(3-Carboethoxyphenyl)-2-methyl-1-butene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing various functional groups such as nitro (NO2) or halogen (X) groups.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in ether, H2 with palladium on carbon (Pd/C) catalyst.
Substitution: Nitration with HNO3 and H2SO4, halogenation with Br2 or Cl2 in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 4-(3-carboethoxyphenyl)-2-methyl-1-butanone or 4-(3-carboethoxyphenyl)-2-methyl-1-butanoic acid.
Reduction: Formation of 4-(3-carboethoxyphenyl)-2-methyl-1-butanol or 4-(3-carboethoxyphenyl)-2-methylbutane.
Substitution: Formation of 4-(3-carboethoxyphenyl)-2-methyl-1-bromo-1-butene or 4-(3-carboethoxyphenyl)-2-methyl-1-nitro-1-butene.
科学研究应用
4-(3-Carboethoxyphenyl)-2-methyl-1-butene finds applications in various scientific research areas:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 4-(3-Carboethoxyphenyl)-2-methyl-1-butene involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. Detailed studies on its binding affinity, molecular docking, and structure-activity relationships provide insights into its mode of action.
相似化合物的比较
Similar Compounds
- 4-(3-Carboethoxyphenyl)-1-butene
- 4-(2-Carboethoxyphenyl)-1-butene
- 3-(3-Carboethoxyphenyl)-2-methyl-1-propene
Uniqueness
4-(3-Carboethoxyphenyl)-2-methyl-1-butene is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
属性
IUPAC Name |
ethyl 3-(3-methylbut-3-enyl)benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O2/c1-4-16-14(15)13-7-5-6-12(10-13)9-8-11(2)3/h5-7,10H,2,4,8-9H2,1,3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDWNCCIRUNJUIC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=C1)CCC(=C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70564301 |
Source


|
| Record name | Ethyl 3-(3-methylbut-3-en-1-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70564301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127356-56-3 |
Source


|
| Record name | Ethyl 3-(3-methylbut-3-en-1-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70564301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
